6-Methoxytryptamine hydrochloride

Neuropharmacology Serotonin receptor pharmacology Structure-activity relationship

Serotonergic research often conflates monoamine release with direct receptor activation. 6-Methoxytryptamine HCl resolves this ambiguity: potent SNDRA activity (5-HT EC50=53.8 nM) paired with exceptionally weak 5-HT2A agonism (EC50=2,443 nM; 4,857-fold weaker than 5-MT). This functional dissociation enables clean mechanistic discrimination unavailable with other tryptamines. Also serves as 5-HT2A antagonist reference (IC50=324 nM, FLIPR). Reduced melatonin receptor engagement vs. 5-methoxy analogs minimizes off-target confounds.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 2736-21-2
Cat. No. B1594420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxytryptamine hydrochloride
CAS2736-21-2
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CC[NH3+].[Cl-]
InChIInChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H
InChIKeyANTAOYZCCFNXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxytryptamine Hydrochloride (CAS 2736-21-2): Tryptamine-Class Research Compound for Monoamine Transporter and Serotonin Receptor Studies


6-Methoxytryptamine hydrochloride (6-MeO-T HCl, developmental code PAL-263) is a tryptamine derivative and positional isomer of 5-methoxytryptamine that functions as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and serotonin 5-HT2A receptor full agonist [1]. The hydrochloride salt form (C11H15ClN2O, MW 226.71) is the standard research-grade preparation of this compound, offering improved aqueous handling properties relative to the free base for in vitro and in vivo experimental applications . Unlike the extensively characterized 5-methoxytryptamine, 6-MeO-T exhibits a distinct pharmacological signature characterized by potent monoamine release activity combined with exceptionally weak 5-HT2A receptor agonism, a functional divergence that makes it a critical comparator tool in neuropharmacology [1].

Why Generic Tryptamine Substitution Fails: Critical Functional Divergence Between 6-Methoxytryptamine HCl and Its Closest Analogs


Substituted tryptamines exhibit profound differences in pharmacological activity depending on the position of ring substitution, a phenomenon that precludes simple class-level interchange [1]. The methoxy group position on the indole ring dictates whether a tryptamine derivative functions primarily as a monoamine releaser or as a direct serotonin receptor agonist. 6-Methoxytryptamine represents a critical case study: while its 5-methoxy positional isomer (5-MT) acts as a high-potency 5-HT2A receptor agonist with minimal monoamine releasing activity, 6-MeO-T exhibits the inverse profile—potent SNDRA activity combined with approximately 4,857-fold weaker 5-HT2A receptor agonism [2]. This functional inversion renders substitution of 6-MeO-T HCl with other tryptamines scientifically invalid for studies requiring discrimination between release-mediated and receptor-mediated serotonergic effects. Procurement decisions must therefore be guided by the specific mechanistic question, not by superficial structural similarity within the tryptamine class.

Quantitative Differentiation of 6-Methoxytryptamine HCl: Comparator-Backed Evidence for Informed Procurement


Positional Isomer Comparison: 6-Methoxy vs. 5-Methoxy Substitution Produces Functional Inversion at 5-HT2A Receptor

Direct head-to-head pharmacological comparison demonstrates that 6-methoxytryptamine and 5-methoxytryptamine exhibit a functional inversion in 5-HT2A receptor agonism. 6-Methoxytryptamine acts as a full agonist at the serotonin 5-HT2A receptor with an EC50 of 2,443 nM and Emax of 111%, representing the least potent agonist among a series of tryptamine derivatives tested [1]. In stark contrast, 5-methoxytryptamine was the most potent serotonin 5-HT2A receptor agonist in the same series, showing approximately 4,857-fold higher potency than 6-methoxytryptamine [1]. This positional isomer effect demonstrates that methoxy substitution at the 6-position dramatically attenuates 5-HT2A agonism compared to 5-position substitution.

Neuropharmacology Serotonin receptor pharmacology Structure-activity relationship

Monoamine Release Profile: 6-Methoxytryptamine HCl Acts as Potent SNDRA with Quantified EC50 Values

In rat brain synaptosome assays, 6-methoxytryptamine induces monoamine release with EC50 values of 53.8 nM for serotonin, 113 nM for dopamine, and 465 nM for norepinephrine [1]. This SNDRA (serotonin–norepinephrine–dopamine releasing agent) profile contrasts sharply with 5-methoxytryptamine, which shows very low potency as a monoamine releasing agent [1]. The preferential serotonin-releasing activity (53.8 nM) indicates approximately 2-fold selectivity over dopamine (113 nM) and approximately 8.6-fold selectivity over norepinephrine (465 nM). This quantitative release profile distinguishes 6-MeO-T from other monoamine releasers such as tryptamine itself or substituted amphetamines.

Monoamine transporters Neurotransmitter release CNS pharmacology

Antioxidant Activity: 6-Methoxytryptamine Demonstrates Superior Lipid Peroxidation Inhibition Compared to Melatonin

In a comparative in vitro study, 6-methoxytryptamine reduced both basal and lipopolysaccharide (LPS)-induced lipid peroxidation significantly more effectively than melatonin [1]. While the study title indicates this enhanced antioxidant activity, specific quantitative fold-difference data requires direct consultation of the primary publication for precise numerical values. The observation that 6-methoxytryptamine outperforms melatonin—the prototypical endogenous antioxidant indoleamine—in this assay establishes its distinct antioxidant profile.

Oxidative stress Lipid peroxidation Neuroprotection

Binding Affinity at Human 5-HT2A Receptor: Quantified IC50 Value for Calcium Flux Antagonism

In a FLIPR calcium flux assay using human 5-HT2A receptor, 6-methoxytryptamine exhibited antagonistic activity with an IC50 of 324 nM after 10 minutes of incubation [1]. This binding-derived functional antagonism value provides a quantitative reference point for its interaction with the 5-HT2A receptor in a physiologically relevant calcium signaling context. While this value reflects antagonistic activity rather than direct binding affinity (Ki), it offers an orthogonal measure of 5-HT2A engagement distinct from the EC50 agonist potency measurement.

Receptor binding Calcium flux assay 5-HT2A antagonism

Melatonin Receptor Affinity: 6-Methoxymelatonin Shows 50-Fold Lower Potency Than Melatonin at ML-1 Receptors

The N-acetylated derivative of 6-methoxytryptamine, 6-methoxymelatonin (N-acetyl-6-methoxytryptamine), exhibits approximately 50-fold lower potency than melatonin in activating melatonin receptors in rabbit retina studies, indicating significantly reduced affinity for ML-1 melatonin receptors . While this data pertains to the N-acetylated analog rather than 6-methoxytryptamine itself, it establishes a class-level inference regarding the impact of 6-methoxy substitution on melatonin receptor recognition: the 6-methoxy positional isomer (relative to the natural 5-methoxy substitution in melatonin) substantially impairs melatonin receptor engagement.

Melatonin receptors Circadian biology Retinal pharmacology

Chemical Identity and Physical Properties: Hydrochloride Salt vs. Free Base for Experimental Handling

6-Methoxytryptamine hydrochloride (CAS 2736-21-2, C11H15ClN2O, MW 226.71) is the hydrochloride salt form of the tryptamine derivative, providing improved aqueous solubility and handling characteristics compared to the free base (CAS 3610-36-4, C11H14N2O, MW 190.25) [1]. The salt form demonstrates a melting point of 146-147°C and should be stored at 0-8°C for optimal stability [1]. This formulation distinction is critical for reproducible experimental protocols, as the free base exhibits different solubility and stability profiles that may affect assay outcomes.

Analytical chemistry Compound handling Formulation

6-Methoxytryptamine HCl (CAS 2736-21-2): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Neuropharmacology: Discrimination of Release-Mediated vs. Receptor-Mediated Serotonergic Effects

6-Methoxytryptamine HCl serves as an essential comparator tool for dissecting whether serotonergic effects arise from monoamine release or direct 5-HT2A receptor activation. With potent SNDRA activity (5-HT EC50 = 53.8 nM) [1] but exceptionally weak 5-HT2A agonism (EC50 = 2,443 nM, ~4,857-fold less potent than 5-MT) [1], this compound enables researchers to isolate release-dependent mechanisms from 5-HT2A-mediated effects. This functional dissociation is unavailable with 5-methoxytryptamine, which exhibits the inverse profile (high 5-HT2A potency, minimal release activity) [1].

Antioxidant Research: Comparative Oxidative Stress Studies Requiring Enhanced Lipid Peroxidation Inhibition

In vitro studies demonstrate that 6-methoxytryptamine reduces both basal and LPS-induced lipid peroxidation more effectively than melatonin [2]. This differential antioxidant activity makes 6-Methoxytryptamine HCl a valuable tool compound for oxidative stress research where melatonin's antioxidant capacity is insufficient, or where structure-activity relationship (SAR) exploration of methoxyindole antioxidants is the primary objective.

Melatonin Receptor Pharmacology: Exclusion of Melatoninergic Confounds in Serotonergic Studies

The 6-methoxy positional isomer exhibits substantially reduced melatonin receptor engagement relative to 5-methoxy-substituted indoleamines, with the N-acetyl derivative (6-methoxymelatonin) showing approximately 50-fold lower potency than melatonin at ML-1 receptors . This property makes 6-Methoxytryptamine HCl the preferred tool compound for serotonergic or monoamine release studies where confounding melatonin receptor activity must be minimized—a critical consideration given that 5-methoxytryptamine and related 5-methoxy compounds retain significant melatoninergic activity.

Analytical Chemistry and Assay Development: Calibrated Reference Standard for 5-HT2A Calcium Flux Assays

6-Methoxytryptamine exhibits antagonistic activity at human 5-HT2A receptors with an IC50 of 324 nM in FLIPR calcium flux assays [3]. This quantified benchmark enables its use as a reference standard for calibrating 5-HT2A functional assays, providing a defined comparator for evaluating novel tryptamine derivatives or other serotonergic ligands in calcium signaling studies.

Synthetic Chemistry: Precursor for Beta-Carboline and Harmala Alkaloid Derivatives

6-Methoxytryptamine serves as the core scaffold for naturally occurring cyclized tryptamine derivatives including beta-carbolines and harmala alkaloids (e.g., harmine, harmaline, tetrahydroharmine) [1]. The hydrochloride salt form (CAS 2736-21-2) provides the optimal starting material for synthetic derivatization due to its defined stoichiometry and improved handling characteristics relative to the free base .

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